molecular formula C17H22F13I B3325173 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane CAS No. 207122-01-8

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane

Cat. No.: B3325173
CAS No.: 207122-01-8
M. Wt: 600.24 g/mol
InChI Key: CMOHQCMNURTYAP-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane is a perfluoroalkyl iodide compound It is characterized by the presence of multiple fluorine atoms and an iodine atom, making it a highly fluorinated organic molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane can be synthesized through the iodination of perfluoroalkyl compounds. The synthesis typically involves the reaction of a perfluoroalkyl iodide precursor with iodine or iodine monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound involves large-scale iodination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide, thiols, and carboxylates. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products:

    Substitution Reactions: Products include perfluoroalkyl alcohols, thiols, carboxylic acids, and sulfonyl chlorides.

    Reduction Reactions: Products include various perfluoroalkyl derivatives with reduced functional groups.

Scientific Research Applications

1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of fluorinated intermediates and polymers.

    Biology: Investigated for its potential use in bioimaging and as a contrast agent due to its unique fluorine content.

    Medicine: Explored for its potential in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of fluorinated surfactants and coatings, providing hydrophobic and oleophobic properties.

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. The compound can form strong bonds with various substrates, leading to the formation of stable fluorinated products. The pathways involved include nucleophilic substitution and reduction mechanisms, where the iodine atom is replaced or reduced to form new functional groups.

Comparison with Similar Compounds

Uniqueness: 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane is unique due to the presence of both fluorine and iodine atoms, which impart distinct chemical properties. The iodine atom allows for versatile substitution reactions, making it a valuable intermediate in the synthesis of various fluorinated compounds.

Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-8-iodoheptadecane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F13I/c1-2-3-4-5-6-7-8-9-11(31)10-12(18,19)13(20,21)14(22,23)15(24,25)16(26,27)17(28,29)30/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMOHQCMNURTYAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895305
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207122-01-8
Record name 1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30895305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Reactant of Route 2
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Reactant of Route 3
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Reactant of Route 4
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Reactant of Route 5
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane
Reactant of Route 6
1,1,1,2,2,3,3,4,4,5,5,6,6-Tridecafluoro-8-iodoheptadecane

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